Leuco sulfur green 36
Description
Historical Context and Evolution of Sulfur Dye Chemistry
The development of sulfur dyes dates back to 1873 with the chance discovery of "Cachou de Laval" by heating organic materials like sawdust with sulfur and caustic soda. googleapis.com This led to the realization that various aromatic compounds could produce deeply colored materials when treated with sulfur sources. googleapis.com A significant advancement came in 1893 when Henri-Raymond Vidal produced "Vidal Blacks" by reacting aniline (B41778) derivatives with sulfur. googleapis.com This was followed by the introduction of Immedial Black FF in 1897, which offered excellent depth and fastness on cellulose (B213188) fibers. chemsrc.com
Throughout the early 20th century, the palette of sulfur dyes expanded beyond the initial blacks and browns to include brighter colors. The first bright pure blue, Immedial Pure Blue, was developed in 1900. Current time information in Chatham County, US. Subsequently, developments led to the creation of red, yellow, orange, and green sulfur dyes. Current time information in Chatham County, US. The evolution of sulfur dyes also focused on improving their application methods and performance. Initially applied as insoluble pigments, the process was refined to involve a reduction step, converting the dye into a water-soluble "leuco" form that could be absorbed by fibers before being re-oxidized to its insoluble state. googleapis.comchemsrc.com This principle is fundamental to the application of modern sulfur dyes like Leuco Sulfur Green 36. Over the years, different forms of sulfur dyes have been developed, including powders, slurries, and pre-reduced liquids, with the latter offering easier handling and improved stability. ontosight.ai
Classification of this compound as a Leuco Dye: Fundamental Principles
This compound is classified as a leuco dye. The term "leuco" is derived from the Greek word leukos, meaning white or colorless. noaa.gov A leuco dye is a substance that can exist in two forms, one of which is colorless or lightly colored. slideshare.net This transformation is typically a reversible redox reaction. noaa.gov
In the context of sulfur dyes, the parent dye is a large, water-insoluble molecule containing disulfide (-S-S-) or polysulfide (-S-Sₙ-) bonds within its structure. googleapis.com To be applied to a textile, the insoluble dye must be converted into a water-soluble form. This is achieved through a chemical reduction process, usually in an alkaline medium. chemsrc.com The reducing agent breaks the disulfide linkages, converting them into thiol groups (-SH). chemsrc.comusitc.gov This reduced, water-soluble form is the leuco dye. usitc.gov
The fundamental principle behind using the leuco form is its substantivity, or affinity, for cellulosic fibers. chemsrc.com Once the leuco dye is absorbed by the fiber, it is then re-oxidized. This oxidation process, which can be achieved by exposure to air or by using chemical oxidizing agents, converts the soluble thiol groups back into the insoluble disulfide bridges, trapping the large dye molecule inside the fiber. googleapis.comchemsrc.com This process is key to the high wash-fastness characteristic of sulfur dyes. This compound is supplied in this pre-reduced, stabilized form, making it readily soluble in water for the dyeing process without the need for an initial on-site reduction step. google.comresearchgate.net
Significance in Modern Industrial and Scientific Research Applications
The primary significance of this compound lies in its industrial application as a textile dye. It is used to impart a vibrant green color to cellulosic fibers such as cotton and linen, as well as their blends and other materials like nylon 6,6. google.comasianpubs.orggoogle.com Its pre-reduced, water-soluble form offers considerable advantages in the dyeing industry. google.com
Modern formulations of leuco sulfur dyes, including this compound, have been developed to be more stable and environmentally conscious. google.com For instance, processes have been patented for producing dry, stable leuco sulfur dyes that are readily and completely soluble in water and are practically free of harmful sulfides. google.comchemicalbook.com These advanced formulations can avoid the development of hydrogen sulfide (B99878) gas during dyeing, a significant improvement over traditional sulfur dyeing methods that rely on sodium sulfide as a reducing agent. google.com This makes the dyeing process cleaner and reduces the environmental impact of the wastewater produced. google.com
In scientific research, particularly in material science and textile chemistry, leuco sulfur dyes are subjects of study to enhance their properties. Research focuses on improving their fastness to washing and light, and on understanding the dye-fiber interaction mechanisms. google.comasianpubs.org Studies have investigated after-treatments to improve the oxidative wash fastness of sulfur-dyed fabrics, which is important for modern laundering with activated bleaching agents. asianpubs.org The development of stabilized leuco sulfur dyes that are free of inorganic sulfides and have a high stability to oxidation is a result of such research efforts, leading to dyeings with optimal yield and fastness properties. google.com
Data Tables
Table 1: Identifiers for this compound
| Identifier | Value | Source |
| C.I. Name | Leuco Sulphur Green 36 | google.com |
| CAS Number | 68511-01-3 | chemsrc.comchemsrc.com |
| CAS Number | 90295-17-3 | google.comgoogleapis.com |
| CAS Number | 129870-84-4 |
Note: Multiple CAS numbers are reported in the literature for this dye, which is common for complex commercial dyes.
Table 2: General Properties and Application of Leuco Sulfur Dyes
| Property | Description | Source |
| Form | Typically supplied as a pre-reduced, stabilized powder or liquid. | google.comontosight.ai |
| Solubility | Readily soluble in water in its leuco form. The oxidized form is insoluble. | google.comusitc.gov |
| Application Principle | Applied in its soluble leuco form, which has an affinity for cellulosic fibers. It is then oxidized on the fiber to its insoluble, colored form. | googleapis.comchemsrc.com |
| Key Feature | Provides good wash-fastness due to the large, insoluble dye molecule being trapped within the fiber. | google.com |
| Environmental Note | Modern formulations can be free of inorganic sulfides, reducing H₂S emissions during the dyeing process. | google.comchemicalbook.com |
Properties
CAS No. |
129870-84-4 |
|---|---|
Molecular Formula |
C9H10F3NO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Elucidation of Key Synthetic Pathways for Leuco Sulfur Green 36
The primary route to this compound involves the thionation, or sulfurization, of an indophenol (B113434) precursor. ias.ac.ingoogle.com This process is characteristic of the synthesis of many blue and green sulfur dyes. ias.ac.in The general principle involves reacting an organic intermediate, typically containing nitro or amino groups, with a sulfur source, such as sodium polysulfide, to introduce sulfur-containing heterocyclic structures into the molecule, which are responsible for the dye's color and properties. textilelearner.netatamanchemicals.com
Exploration of Precursor Reactants and Reaction Conditions
The synthesis of sulfur dyes like this compound begins with the creation of an indophenol intermediate. ias.ac.ingoogle.com While the specific indophenol for this compound is not explicitly detailed in the provided search results, the general methodology involves the condensation of an aromatic amine or a related compound with a p-nitrosophenol or a quinone-chlorimide. google.comgoogle.com For instance, the synthesis of other sulfur dyes has utilized indophenols derived from diphenylamine (B1679370) or carbazole. ias.ac.ingoogle.com
The subsequent and crucial step is thionation. This reaction is typically carried out by heating the indophenol intermediate with a solution of sodium polysulfide. google.comgoogle.com The reaction conditions are critical and can significantly influence the final product's quality and yield. textilelearner.net Key parameters that are carefully controlled include:
Temperature: Thionation reactions often require elevated temperatures, ranging from 90°C to 300°C, with a more common range of 100°C to 150°C for many sulfur dyes. google.com
Reaction Time: The duration of the thionation process can be extensive, sometimes lasting from 20 to 180 hours. google.comgoogle.com
Solvent: The reaction can be performed in various solvents, including water, lower alcohols like ethanol (B145695) or butanol, or ethers of ethylene (B1197577) glycol. google.comgoogle.comjustia.com The choice of solvent can affect the reaction rate and the properties of the resulting dye. google.com
Sulfur Source: Sodium polysulfide, often prepared in situ by reacting sodium sulfide (B99878) with elemental sulfur, is a common thionating agent. textilelearner.netgoogle.com The ratio of sulfur to sodium sulfide determines the length of the polysulfide chain (–Sn–) and can impact the final dye's characteristics. wikipedia.org
Following thionation, the crude dye is often in a reduced, soluble leuco form. To obtain the final insoluble pigment, an oxidation step is necessary. This can be achieved by aeration (passing air through the solution) or by using chemical oxidizing agents. textilelearner.netjustia.com The dye is then precipitated, filtered, and washed to remove inorganic salts and other impurities. google.comjustia.com
| Parameter | Typical Range | Source(s) |
| Thionation Temperature | 90°C - 300°C | google.com |
| Reaction Time | 20 - 180 hours | google.comgoogle.com |
| Common Solvents | Water, Ethanol, Butanol, Ethylene Glycol Ethers | google.comgoogle.comjustia.com |
| Thionating Agent | Sodium Polysulfide | textilelearner.netgoogle.com |
Mechanistic Investigations of Intermediate Formation
The chemical transformations occurring during the synthesis of sulfur dyes are complex and not always fully understood. wikipedia.org However, it is generally accepted that the process involves the reduction of nitro groups to amino groups by the sulfide, followed by the formation of indophenol-containing intermediates. wikipedia.org These intermediates then undergo further crosslinking through reactions with sulfur, leading to the formation of high-molecular-weight species containing heterocyclic rings with sulfide (–S–), disulfide (–S–S–), and polysulfide (–Sn–) linkages. wikipedia.org These sulfur-containing chromophores, which may include thiazole, thiazone, thianthrene, and phenothiazonethioanthrone subunits, are responsible for the dye's color. atamanchemicals.comwikipedia.org
The formation of the initial indophenol is a condensation reaction. For example, the condensation of p-nitrosophenol with diphenylamine in a sulfuric acid medium is a known method to produce an indophenol precursor for a blue sulfur dye. google.com The purity of this indophenol intermediate is crucial, as impurities can negatively affect the quality and yield of the final dye. google.com
Advanced Synthetic Strategies and Process Optimization
Research in sulfur dye synthesis continues to explore methods for improving efficiency, product quality, and environmental friendliness.
Novel Catalytic Approaches in Sulfur Dye Synthesis
While traditional sulfur dye synthesis relies on stoichiometric amounts of sulfurizing agents, modern research is investigating catalytic methods. For instance, the reduction of vat and sulfur dyes to their leuco forms can be achieved using hydrogen gas activated by a palladium catalyst. researchgate.net This approach offers a more environmentally benign alternative to traditional reducing agents like sodium sulfide, which can generate hazardous hydrogen sulfide gas. atamanchemicals.comresearchgate.net Catalytic oxidation processes are also being explored for the degradation of synthetic dyes in wastewater, highlighting a move towards greener chemistry in the dye industry. nih.gov
Stereochemical Control and Regioselectivity in Leuco Compound Formation
The concepts of stereochemical control and regioselectivity are highly relevant in organic synthesis, including the synthesis of complex molecules like dyes. nih.gov In the context of leuco compounds, regioselective reactions are crucial for directing chemical modifications to specific positions on the molecule. For example, the regioselective alkylation of 1,4,5-trihydroxy-9,10-anthraquinone via its leuco compound is significant for the synthesis of anthracyclinones. ingentaconnect.comresearchgate.netcdnsciencepub.com This is achieved by carefully controlling the reaction conditions, such as the solvent and the presence of specific reagents, to favor the formation of one constitutional isomer over others. rsc.org Similar principles of regioselectivity are likely at play in the synthesis of this compound, where specific substitution patterns on the aromatic rings are necessary to achieve the desired green color. Mechanistic studies on the formation of other complex heterocyclic systems have demonstrated that photocyclization can proceed with high regioselectivity, governed by factors such as the preservation of Clar's sextets in the products. acs.org
Scale-Up Considerations for Industrial Production (Chemical Aspects)
The transition from laboratory-scale synthesis to industrial production of this compound involves several chemical considerations to ensure efficiency, safety, and product consistency. maximizemarketresearch.com
The thionation reaction is often carried out in large, closed vessels equipped with reflux condensers and efficient stirring mechanisms to handle the often viscous reaction mixture and to control the reaction temperature, which can range from 95°C to 200°C in fluid melt processes. google.comgoogle.com The management of raw materials, particularly the handling of sodium sulfide and sulfur, requires specific safety protocols due to the potential for hydrogen sulfide evolution. atamanchemicals.com
Process optimization for industrial production focuses on maximizing yield and quality while minimizing reaction time and energy consumption. This can involve the use of additives and modifying agents to improve the reaction, as well as developing efficient methods for dye precipitation, filtration, and purification to remove byproducts and inorganic salts. google.comgoogle.com For instance, the purity of the initial indophenol is critical, and processes that yield a purer intermediate can lead to a higher quality final product. google.com The final dye product is often a complex mixture, and maintaining batch-to-batch consistency is a key challenge in industrial manufacturing. wikipedia.org
Fundamental Chemical Reactivity and Transformation Mechanisms
Oxidation Chemistry of Leuco Sulfur Green 36
The oxidation of the leuco form of Sulfur Green 36 is the critical step in generating the final green color on the substrate. This process involves the conversion of thiol (-SH) groups, which render the leuco dye water-soluble, into disulfide (-S-S-) or polysulfide (-S-Sx-) bridges. These bridges link aromatic subunits within the dye molecule, extending the conjugated system and leading to the absorption of light in the visible spectrum, thus producing the characteristic color.
The oxidation of leuco sulfur dyes is a complex heterogeneous process, often initiated by exposure to atmospheric oxygen. The rate of this oxidation is influenced by several factors including the pH of the medium, the temperature, and the presence of catalysts. In alkaline conditions, which are typical for the application of sulfur dyes, the oxidation proceeds more readily.
While specific kinetic and thermodynamic data for this compound are not extensively available in published literature, the general principles of sulfur dye oxidation suggest that the process is thermodynamically favorable, as evidenced by the spontaneous coloration upon exposure to air. The kinetics, however, can be variable. A rapid oxidation is desirable for efficient dyeing, but premature oxidation in the dyebath can lead to precipitation of the insoluble dye, resulting in uneven dyeing and loss of color yield.
Factors Influencing Chromophore Formation:
| Factor | Effect on Oxidation Rate |
| pH | Increased rate in alkaline conditions |
| Temperature | Increased rate with higher temperature |
| Oxygen Concentration | Increased rate with higher oxygen availability |
| Catalysts | Transition metal ions can accelerate oxidation |
The primary oxidative pathway involves the formation of disulfide bonds from thiol groups. However, over-oxidation can occur, leading to the formation of sulfoxides, sulfones, and even the cleavage of sulfur bridges. These side reactions can result in a change of shade, reduced color fastness, and the formation of undesirable byproducts.
Common byproducts from the oxidation of sulfur dyes can include inorganic sulfur compounds such as thiosulfates and sulfates, which may be formed from residual sulfides used in the reduction process or from the over-oxidation of the dye's sulfur linkages. The identification and control of these pathways and byproducts are crucial for achieving consistent and high-quality dyeing results.
Reduction Mechanisms and Equilibrium Control
The preparation of the leuco form of Sulfur Green 36 from its oxidized, insoluble state involves a reduction process. This is typically achieved using reducing agents in an alkaline aqueous solution, which breaks the disulfide and polysulfide bridges to form soluble thiolates.
The reduction of the sulfur dye is fundamentally an electron transfer process. The reducing agent donates electrons to the disulfide bonds of the dye molecule, leading to their cleavage and the formation of two thiol groups. In the alkaline dyebath, these thiol groups are deprotonated to form thiolate anions (-S⁻), which confer water solubility to the large dye molecule. The equilibrium between the oxidized and reduced forms is controlled by the redox potential of the system.
A variety of reducing agents can be used for sulfur dyes, with sodium sulfide (B99878) being a traditional choice. However, due to environmental concerns related to the release of hydrogen sulfide, alternative reducing agents are often employed. These include glucose, sodium hydrosulfite, and other organic reducing agents.
The choice of reducing agent influences the redox potential of the dyebath. A sufficiently low redox potential must be maintained to keep the dye in its soluble leuco form throughout the dyeing process. Different reducing agents have varying reduction strengths and reaction kinetics, which must be carefully controlled.
Common Reducing Agents for Sulfur Dyes:
| Reducing Agent | Chemical Formula | Key Characteristics |
| Sodium Sulfide | Na₂S | Traditional, effective, but has environmental drawbacks. |
| Glucose | C₆H₁₂O₆ | A more environmentally friendly alternative, acts as a reducing sugar in alkaline conditions. |
| Sodium Hydrosulfite | Na₂S₂O₄ | A powerful reducing agent, but can be unstable. |
Photochemical and Thermal Stability of the Leuco and Oxidized Forms
The stability of both the leuco and oxidized forms of this compound is critical for its application and the longevity of the dyed material.
The leuco form in solution is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of an insoluble film on the surface of the dyebath and a reduction in dyeing efficiency. google.com The stability of the leuco dye solution is often enhanced by maintaining a sufficiently high concentration of the reducing agent and controlling the temperature.
The oxidized form , present on the dyed fabric, determines the fastness properties of the coloration. Sulfur dyes, in general, exhibit good to excellent lightfastness and wash fastness. However, the photochemical stability can be compromised by factors such as UV radiation, which can lead to the photo-oxidation of the chromophore and subsequent fading. The thermal stability is generally high, but excessive heat can also cause degradation of the dye molecule. The presence of residual sulfur and the nature of the sulfur linkages can influence the long-term stability of the dyed textile.
Advanced Spectroscopic Characterization and Structural Elucidation
Electronic Structure Probing via UV-Vis and Fluorescence Spectroscopy
No publicly available studies were found that detail the absorption and emission properties of Leuco Sulfur Green 36.
Information regarding the solvatochromic behavior of this compound, which would involve measuring its absorption and emission maxima in a range of solvents with varying polarities, is not present in the accessible literature. Such data is crucial for understanding how the electronic structure of the molecule interacts with its environment.
Without experimental UV-Vis spectra, it is impossible to identify the specific electronic transitions (e.g., π → π, n → π) that characterize this compound. Furthermore, no molecular orbital calculations or diagrams for this specific compound have been published, preventing any correlation between observed spectral bands and theoretical electronic transitions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
No Fourier-transform infrared (FTIR) or Raman spectra for this compound are available in the public domain. This type of analysis would be instrumental in identifying its key functional groups and providing insights into its conformational isomers, but the necessary experimental data is absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Detailed structural assignments using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy require experimental data. No such NMR data for this compound has been reported in publicly accessible sources, precluding a detailed structural elucidation.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
While the molecular weight of a compound can often be predicted from its structure, experimental confirmation via mass spectrometry is a standard analytical procedure. No mass spectra or fragmentation pathway analyses for this compound have been found in the available literature. This information would be vital for confirming its molecular formula and understanding its fragmentation patterns under ionization.
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of dye molecules. These methods allow for the detailed investigation of molecular geometry, energy landscapes, and spectroscopic parameters.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
The oxidation state of the sulfur atoms within the dye's core structure significantly influences the molecular geometry and electronic properties. acs.org DFT studies on related sulfur-containing molecules have shown that increasing the oxidation state of sulfur can lead to changes in ionization potentials, electron affinities, and triplet energies. acs.org These calculations are essential for understanding the energy landscapes of Leuco Sulfur Green 36, including the relative energies of its leuco (colorless) and oxidized (colored) forms.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Model Leuco Dye Structure
| Parameter | Value |
| C-S Bond Length | 1.78 Å |
| C-N Bond Length | 1.40 Å |
| Dihedral Angle (Thiophene-Aryl) | 25.4° |
| Total Energy | -1254.3 Hartree |
Note: This table presents hypothetical data for a model leuco dye, as specific experimental or computational data for this compound is not publicly available. The values are representative of typical DFT calculations for similar organic molecules.
Prediction of Spectroscopic Parameters (UV-Vis, NMR, IR)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the absorption spectra (UV-Vis) of dye molecules. nih.govacs.org By calculating the electronic transition energies, TD-DFT can forecast the maximum absorption wavelength (λmax) of the colored form of the dye, providing insights into its perceived color. nih.gov For leuco dyes, the calculations can also predict the absorption in the UV region for the colorless state. acs.orgacs.org It has been noted in studies of other leuco dyes that TD-DFT simulations, when compared to experimental results, may show a systematic shift, which can be accounted for in the analysis. acs.org
Table 2: Predicted Spectroscopic Data for a Model Sulfur Dye
| Spectroscopic Parameter | Predicted Value |
| λmax (UV-Vis, TD-DFT) | 610 nm |
| ¹³C NMR Chemical Shift (Aromatic C) | 125-140 ppm |
| IR Frequency (C=S stretch) | 1100 cm⁻¹ |
Note: This table contains hypothetical data for a model sulfur dye, illustrating the type of information that can be obtained from computational predictions, as specific data for this compound is not available.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions, such as those with solvents and substrates. researchgate.netnih.gov
Solvent Effects on this compound Behavior
The behavior of a dye molecule in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model the solvation of this compound, revealing how solvent molecules arrange themselves around the dye and how this affects its conformation and properties. osti.gov Implicit solvent models, such as the Conductor-like Screening Model (COSMO), can also be combined with DFT calculations to predict spectroscopic properties in solution more accurately. nih.govacs.org The interactions between the dye and solvent can include van der Waals forces and hydrogen bonding, which can impact the dye's aggregation behavior in aqueous solutions. tandfonline.com
Simulation of Dye-Substrate Binding Mechanisms
For textile applications, understanding how a dye binds to a substrate, such as cotton or other cellulosic fibers, is of paramount importance. MD simulations can be used to model the adsorption process of the dye onto the substrate surface. researchgate.net These simulations can reveal the preferred orientation of the dye molecule on the surface and the nature of the interactions, which can include hydrogen bonds, van der Waals forces, and electrostatic interactions. osti.govnih.gov By calculating the interaction energies, it is possible to predict the strength of the binding and the stability of the dye-substrate complex. researchgate.net Such simulations are crucial for designing dyes with improved fastness properties.
Reaction Pathway Modeling and Transition State Analysis
The transformation of the leuco form of a sulfur dye to its colored, oxidized form is a key step in the dyeing process. researchgate.net Computational chemistry can be used to model this reaction pathway and analyze the transition states involved. By calculating the energy profile of the reaction, it is possible to determine the activation energy, which provides insight into the reaction kinetics. acs.org
Understanding the mechanism of oxidation is crucial for optimizing the dyeing process. Computational studies on related systems have investigated the role of oxidizing agents and the changes in the electronic structure of the dye molecule as the reaction progresses. acs.org These models can help in identifying key intermediates and transition states, providing a more complete picture of the chemical transformations that this compound undergoes during its application.
Interactions with Substrate Materials and Performance Mechanisms
Adsorption and Diffusion Kinetics within Textile Fibers (e.g., cellulose (B213188), protein fibers)
The dyeing process with Leuco Sulfur Green 36, like other sulfur dyes, is a multi-step phenomenon involving the adsorption of the dye onto the fiber surface and its subsequent diffusion into the fiber's amorphous regions. Sulfur dyes, in their initial state, are water-insoluble pigments. textilelearner.nettextilelearner.net For dyeing to occur, they must be converted into their water-soluble leuco form through a reduction process, typically using a reducing agent like sodium sulfide (B99878) in an alkaline solution. textilelearner.netcolorfuldyes.comtextilepad.com
Once in its soluble leuco state, the dye anions exhibit an affinity for cellulosic fibers such as cotton. colorfuldyes.comsunrisedyestuffs.com The adsorption process is influenced by several factors, including the dye concentration, temperature, and the presence of electrolytes. An increase in electrolyte concentration, for instance, can enhance dye uptake by neutralizing the negative surface charge of the cellulosic fibers, thus reducing the electrostatic repulsion between the fiber and the anionic dye molecules. sunrisedyestuffs.com
The diffusion of the leuco dye molecules from the fiber surface into the interior is governed by the principles of diffusion and is influenced by the fiber's morphology. The rate of diffusion is a critical factor in achieving a level and well-penetrated dyeing.
Below is a table illustrating the hypothetical adsorption kinetics of this compound on cotton fibers under varying conditions.
| Temperature (°C) | Initial Dye Concentration (g/L) | Electrolyte Concentration (NaCl g/L) | Adsorption Rate Constant (k₂) (g/mg·min) | Equilibrium Adsorption Capacity (qe) (mg/g) |
| 60 | 5 | 10 | 0.015 | 25 |
| 60 | 10 | 10 | 0.018 | 45 |
| 80 | 5 | 10 | 0.025 | 35 |
| 80 | 10 | 10 | 0.028 | 60 |
| 80 | 10 | 20 | 0.032 | 68 |
Interactive Data Table: You can filter and sort the data in the table above to analyze the relationships between temperature, dye concentration, electrolyte concentration, and the adsorption kinetics of this compound.
For protein fibers like wool, the dyeing mechanism with sulfur dyes is less common due to the alkaline conditions required for the reduction of the dye, which can damage the proteinaceous fibers. textilelearner.net However, if dyeing were to occur, the interactions would also involve the ionic bonding between the anionic dye and the protonated amino groups of the fiber in an acidic environment, a principle more commonly associated with acid dyes.
Covalent and Non-Covalent Binding Mechanisms to Substrate Surfaces
Once the this compound molecules have diffused into the fiber, they are fixed through an oxidation process. This step is crucial as it converts the soluble leuco form back into the original insoluble sulfur dye, trapping the large dye molecules within the fiber matrix. textilelearner.net This mechanical entrapment is a significant contributor to the dye's good wash fastness. textilelearner.net
The primary binding forces between sulfur dyes and cellulosic fibers are non-covalent. These include:
Hydrogen bonds: The presence of hydroxyl groups in cellulose and potential hydrogen bond donor/acceptor sites on the dye molecule can lead to the formation of hydrogen bonds, further anchoring the dye to the fiber. colorfuldyes.com
While direct covalent bonding between sulfur dyes and cellulose is not the primary fixation mechanism, some chemical interactions do occur. The dyeing process for sulfur dyes can involve the formation of disulfide bonds within the dye structure during oxidation, which contributes to the formation of the large, insoluble dye aggregates. The interaction is predominantly a physical entanglement and non-covalent attraction. In contrast, reactive dyes are designed to form strong covalent bonds with the hydroxyl groups of cellulose. textilepad.com
For protein fibers, the potential for both non-covalent interactions (van der Waals and hydrogen bonding) and ionic bonding exists. The sulfur-containing amino acids in proteins, such as cysteine and methionine, can also participate in various non-covalent interactions. rsc.orgrsc.org
Influence of Substrate Morphology on Dye Fixation and Coloration Properties
The physical structure, or morphology, of the textile fiber plays a critical role in the dyeing process and the final appearance of the colored material. sustainability-directory.com Key morphological features that affect the fixation and coloration properties of this compound include:
Crystallinity: Textile fibers are semi-crystalline, consisting of highly ordered crystalline regions and less ordered amorphous regions. Dye molecules can only penetrate the amorphous regions. sustainability-directory.com Therefore, a higher degree of crystallinity will result in lower dye uptake and a lighter shade.
Porosity and Surface Area: A more porous fiber with a larger surface area will allow for faster initial dye uptake and better penetration of the dye into the fiber interior. textileschool.com
Fiber Fineness: Finer fibers have a larger surface area-to-volume ratio, which can lead to a more rapid rate of dyeing and potentially a deeper shade for a given amount of dye.
The following table provides a hypothetical comparison of the dye uptake of this compound on different cellulosic fibers with varying morphologies.
| Fiber Type | Degree of Crystallinity (%) | Amorphous Region Content (%) | Relative Dye Uptake (%) |
| Cotton (Regular) | 70 | 30 | 100 |
| Mercerized Cotton | 55 | 45 | 130 |
| Viscose Rayon | 40 | 60 | 150 |
Interactive Data Table: This table can be used to compare how the structural properties of different cellulosic fibers might influence their ability to be dyed with this compound.
The final coloration is also affected by the distribution of the dye within the fiber. Uneven diffusion can lead to problems like poor color leveling or a "ring-dyed" effect where the color is concentrated on the fiber's surface.
Functionalization of this compound for Integration into Advanced Materials
The chemical structure of this compound, with its sulfur linkages and aromatic components, offers possibilities for functionalization to create advanced materials with specific responsive properties.
The inherent redox activity of the sulfur linkage in this compound makes it a candidate for the development of redox-responsive materials. The reversible reduction and oxidation of the sulfur dye, which is the basis of the dyeing process, could be harnessed to create materials that change color in response to changes in the redox potential of their environment. nih.gov
Furthermore, modification of the dye structure by introducing pH-sensitive or photochromic moieties could lead to the development of materials that respond to changes in pH or light. For instance, the incorporation of acidic or basic functional groups could render the dye's color dependent on the pH of the surrounding medium. Similarly, the integration of photo-switchable molecules could allow for reversible color changes upon exposure to specific wavelengths of light.
This compound could be chemically modified to create functionalized surfaces with tailored properties. By introducing specific reactive groups onto the dye molecule, it could be covalently bonded to various surfaces, such as polymers, silica, or metal nanoparticles. This would allow for the creation of surfaces with specific coloration, and potentially, with sensing capabilities as described above.
For example, the introduction of silane (B1218182) coupling agents to the dye structure would enable its grafting onto glass or silicon surfaces. Similarly, the incorporation of thiol groups would facilitate its attachment to gold surfaces. Such functionalized surfaces could find applications in areas like chemical sensors, optoelectronic devices, and decorative coatings.
Environmental Transformation and Chemical Degradation Pathways
Photodegradation Mechanisms of Leuco Sulfur Green 36 under UV-Vis Irradiation
While specific studies on this compound are absent, the photodegradation of textile dyes, including sulfur dyes, is a recognized environmental transformation process. This process can occur through direct photolysis, where the dye molecule directly absorbs light energy, or sensitized photolysis, involving other substances that absorb light and initiate the degradation.
Specific photolytic byproducts and degradation kinetics for this compound have not been documented. However, the photodegradation of dyes in aqueous solutions often follows pseudo-first-order kinetics. For sulfur dyes, photodegradation likely involves the oxidation of the sulfur linkages, potentially forming sulfoxides and sulfones, and the cleavage of the aromatic rings researchgate.net. The process is generally slow for the insoluble, oxidized form of the dye. The leuco form, being water-soluble, might be more susceptible to photodegradation in aqueous environments, although it would also be rapidly oxidized by dissolved oxygen.
Table 1: Postulated General Byproducts from the Photodegradation of Sulfur Dyes
| Byproduct Class | Chemical Description |
| Sulfoxides and Sulfones | Partially oxidized sulfur species resulting from the reaction of sulfur linkages with photochemically generated reactive oxygen species. |
| Aromatic Amines and Phenols | Formed from the cleavage of the dye's aromatic backbone. |
| Short-chain Organic Acids | Resulting from the further oxidation and ring-opening of aromatic intermediates. |
| Inorganic Sulfates | The ultimate oxidation product of the sulfur atoms in the dye molecule. |
Note: This table is based on general principles of dye photodegradation and not on specific experimental data for this compound.
Several environmental factors are known to influence the photostability of dyes, and these would likely affect this compound.
pH: The pH of the aqueous environment can significantly impact the rate of photodegradation. For some dyes, acidic or alkaline conditions can catalyze the breakdown process orientjchem.org.
Presence of Photosensitizers: Natural water bodies contain substances like humic acids that can act as photosensitizers, accelerating dye degradation by producing reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) under sunlight.
Temperature: Higher temperatures generally increase the rate of photochemical reactions, leading to faster degradation mdpi.com.
Dissolved Oxygen: Oxygen is a crucial component in many photodegradation pathways, acting as an electron acceptor and leading to the formation of reactive oxygen species.
Chemical Degradation in Aqueous Systems (e.g., oxidative, reductive, hydrolytic processes)
In aqueous systems, this compound is susceptible to various chemical degradation processes.
Oxidative Processes: The primary chemical reaction for the leuco form of any sulfur dye is oxidation. In the presence of oxygen or other oxidizing agents (e.g., hydrogen peroxide, dichromate), the water-soluble leuco form is converted back to the insoluble parent sulfur dye wikipedia.org. Advanced Oxidation Processes (AOPs), such as Fenton's reagent (Fe²⁺/H₂O₂) or ozonation, are effective in degrading a wide range of dyes, including sulfur dyes, by generating highly reactive hydroxyl radicals that can mineralize the organic structure researchgate.net.
Reductive Processes: In anoxic or anaerobic environments, reductive cleavage of the disulfide bonds can occur, leading to the breakdown of the dye's chromophore textilelearner.net. This is essentially the reverse of the oxidation process that fixes the dye to the fiber.
Hydrolytic Processes: Sulfur dyes can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the decomposition of the dye and the liberation of hydrogen sulfide (B99878) (H₂S) textilelearner.net. The gradual oxidation of sulfur within the dye structure to sulfuric acid upon storage can also cause hydrolytic degradation of cellulosic materials dyed with sulfur dyes textilelearner.net.
Investigation of Microbial and Enzymatic Chemical Degradation Processes (Focus on chemical transformation, not ecological impact)
The biodegradation of textile dyes by microorganisms is a key area of research for environmental remediation. While specific microbes for this compound have not been identified, many bacteria, fungi, and algae are known to degrade various dyes, including sulfur dyes nih.govmdpi.com.
The chemical transformations during microbial degradation typically involve enzymatic reactions. Key enzymes in dye degradation include:
Laccases: These copper-containing oxidases can degrade a wide range of phenolic compounds and aromatic amines, which are components of many dye structures researchgate.net.
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase): These enzymes, particularly from white-rot fungi, have a strong oxidative potential and can break down complex aromatic polymers mdpi.com.
Azoreductases: While more relevant for azo dyes, some sulfur dyes may contain azo linkages, and these enzymes can reductively cleave them under anaerobic conditions nih.govnih.gov.
The microbial degradation of sulfur dyes likely proceeds through the cleavage of the sulfur linkages and the subsequent breakdown of the aromatic rings, ultimately leading to smaller, less colored molecules and, in some cases, complete mineralization to CO₂, H₂O, and inorganic sulfate (B86663) wikipedia.org. For instance, a study on the degradation of a vat dye, Sulfur Blue BRN, by Pseudomonas showed the formation of amine groups, indicating the breakdown of the original dye structure juniperpublishers.com.
Table 2: Enzymes Involved in the General Degradation of Dyes and Their Probable Action on Sulfur Dyes
| Enzyme | Type of Reaction | Probable Transformation of Sulfur Dyes |
| Laccase | Oxidation | Oxidation of phenolic and amino groups within the dye structure. |
| Manganese Peroxidase | Oxidation | Breakdown of the complex aromatic structure through the generation of Mn(III). |
| Lignin Peroxidase | Oxidation | Oxidative cleavage of aromatic rings and other bonds. |
| Azoreductase | Reduction | Reductive cleavage of any azo bonds present in the dye molecule. |
Note: This table represents the general functions of these enzymes and their potential role in the degradation of sulfur dyes, not specific data for this compound.
Analytical Methodologies for Characterization in Complex Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)
Chromatographic techniques are fundamental in the analysis of dyes in various industrial and environmental samples. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of non-volatile and thermally labile compounds like sulfur dyes.
Method Development for Analysis in Textile Effluents
The analysis of Leuco Sulfur Green 36 in textile effluents would necessitate the development of a robust HPLC method. A typical approach would involve:
Sample Preparation: Textile effluents are complex matrices containing various dyes, salts, and surfactants. A solid-phase extraction (SPE) step would likely be required to clean up the sample and concentrate the analyte.
Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) would be a suitable choice for separation. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be used for detection and quantification, set at the maximum absorption wavelength of the oxidized form of this compound.
A hypothetical data table for a developed HPLC method is presented below for illustrative purposes.
Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | DAD at λmax |
| Column Temperature | 30 °C |
Trace Analysis in Industrial Process Streams
For trace analysis in industrial process streams, enhanced sensitivity would be required. This could be achieved by optimizing the sample preparation to pre-concentrate the analyte to a greater extent and by using a more sensitive detector.
Electrochemical Methods for Redox Potential Measurement and Quantification
Electrochemical methods can be employed to study the redox behavior of leuco sulfur dyes. Techniques like cyclic voltammetry could be used to determine the redox potential of the this compound/Sulfur Green 36 couple. This information is crucial for understanding its behavior in dyeing processes and for developing electrochemical sensors for its detection. Quantitative analysis could be achieved using techniques like differential pulse voltammetry or square wave voltammetry.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Chemical Profiling
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the unambiguous identification and quantification of dyes in complex mixtures.
An LC-MS method for this compound would provide not only the retention time from the LC separation but also the mass-to-charge ratio (m/z) of the molecule and its fragments from the MS, allowing for highly specific and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of non-volatile sulfur dyes, but it could be used for the analysis of any volatile precursors or degradation products.
Illustrative LC-MS Parameters
| Parameter | Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive/Negative |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Comparative Analysis with Analogous Sulfur Dyes and Derivatives
Structure-Reactivity Relationship Studies across the Sulfur Dye Class
The reactivity of sulfur dyes is intrinsically linked to their unique molecular architecture. These dyes are organosulfur compounds that feature a complex aromatic backbone cross-linked by a series of sulfide (B99878) (–S–), disulfide (–S–S–), and polysulfide (–S_n–) bridges. wikipedia.org These sulfur linkages are integral to the chromophore and are the primary sites of chemical reaction during the dyeing process. wikipedia.org
The fundamental aspect of their reactivity is the reversible cleavage of the disulfide and polysulfide bonds. In their synthesized, oxidized state, sulfur dyes are water-insoluble pigments. blogspot.com To be applied to a substrate, they must be converted into a water-soluble "leuco" form. This is achieved through a reduction reaction, typically in a heated, alkaline solution of a reducing agent like sodium sulfide (Na₂S). blogspot.comtiankunchemical.com The reduction cleaves the sulfur bridges to form thiol groups (–SH), which then ionize to water-soluble thiolate anions (–S⁻Na⁺) in the alkaline medium. blogspot.comsunrisedyestuffs.com This reduced, solubilized dye is the leuco form, such as Leuco Sulfur Green 36.
The relationship between the dye's structure and its reactivity can be summarized as follows:
Sulfur Linkages : The number and length of the (poly)sulfide chains directly influence the reduction potential and the amount of reducing agent required for solubilization.
Aromatic Backbone : The size and complexity of the aromatic structure affect the dye's inherent color, its affinity for the fiber, and its fastness properties. For instance, larger molecules, once reformed inside the fiber, lead to better wash fastness. textilelearner.nettextilelearner.net
Functional Groups : The presence of various functional groups on the aromatic rings can modify the shade and dyeing characteristics.
While the precise structure of this compound is not publicly detailed, it is part of a family of dyes that rely on these principles. The general reactivity pathway involves the breaking of D-S-S-D (insoluble dye) bonds to form D-SH (soluble leuco dye), which is the fundamental step enabling the dyeing process. blogspot.com
| Structural Feature | Influence on Reactivity and Properties |
|---|---|
| (Poly)sulfide Bridges (D-S_n-D) | Primary reactive sites for reduction. Their cleavage enables solubilization (leuco form). The number of bridges affects the molecular weight and depth of shade. |
| Aromatic Heterocyclic Core | Forms the chromophore responsible for color. Its planarity and size influence van der Waals interactions with cellulosic fibers, affecting dye affinity. sunrisedyestuffs.com |
| Thiol/Thiolate Groups (-SH / -S⁻) | These groups are formed upon reduction and are responsible for the water solubility of the leuco dye. The density of these groups impacts solubility and affinity. |
| Molecular Size and Complexity | Larger molecular weight generally correlates with better wash fastness but may require more aggressive reduction conditions. It also contributes to the typically dull shades of sulfur dyes. textilelearner.net |
Comparative Analysis of Redox Behavior and Chromogenic Properties
The application of all sulfur dyes is governed by a reduction-oxidation (redox) cycle. The dye is first reduced to its soluble leuco form, applied to the fiber, and then oxidized back to its original insoluble pigment form, trapping it within the fiber matrix. textilelearner.netwikipedia.org
Redox Behavior : The transition between the oxidized and reduced states is characterized by the redox potential of the dye bath. Effective dyeing requires the potential to be low enough to ensure complete reduction and solubilization of the dye. However, excessive reduction can be detrimental, as it may break the dye molecule into smaller fragments, leading to a lower affinity for the fiber and altered shades. blogspot.comoaji.net For many sulfur dyes, the optimal color depth is achieved within a specific range of redox potential. oaji.netresearchgate.net For example, studies on C.I. Sulphur Black 1 have shown that the highest color depth is achieved at redox potentials between -550 mV and -600 mV. oaji.net
Different reducing agents can be used, each with its own environmental and performance characteristics. While sodium sulfide is traditional, concerns over its toxicity have led to the use of alternatives like reducing sugars (e.g., glucose) or electrochemical methods. researchgate.netnih.gov Leuco sulfur dyes are pre-reduced products, which can simplify the dyeing process and reduce the need for handling hazardous reducing agents on-site. google.comblogspot.com
Chromogenic Properties : Sulfur dyes are known for producing shades that are generally dull, including blacks, browns, navies, and olive greens. blogspot.commaximizemarketresearch.com Bright shades, particularly a true red, are absent from the sulfur dye range. The color arises from the complex, sulfur-containing chromophoric system. The final shade is not only dependent on the dye's inherent structure but also on the dyeing conditions, especially the oxidation step. Incomplete or improper oxidation can lead to a "bronzing" effect, a metallic appearance on the surface of the dyed fabric. youtube.com Compared to reactive dyes, which form a covalent bond with the fiber and produce bright, vibrant colors, sulfur dyes offer more subdued, "earth-tone" shades that are often desired for textiles like denim.
| Property | Sulfur Blacks | Sulfur Browns | Sulfur Greens (e.g., this compound) | Analogous Vat Dyes |
|---|---|---|---|---|
| Typical Shade | Deep blacks, often with reddish or greenish undertones | Various shades of brown, from yellowish to dark | Dull olive, khaki, or forest greens | Wide range, including bright shades |
| Redox Potential | Requires a strongly negative potential for full reduction (e.g., -550 to -600 mV) oaji.net | Generally requires strong reducing conditions, similar to other sulfur dyes | Requires strong reducing conditions to cleave sulfide bonds and maintain solubility | Reduction potentials vary but are in a similar range, though the chemistry differs (carbonyl reduction) |
| Chromophore Type | Complex polymeric structures with phenothiazine/thianthrene subunits | Ill-defined polymeric sulfur-linked aromatic structures | Complex polymeric sulfur-linked aromatic structures | Defined polycyclic aromatic quinone structures |
| Primary Reducing Agent | Sodium sulfide, sodium hydrosulfide, glucose nih.gov | Sodium sulfide, glucose nih.gov | Sodium sulfide; may be pre-reduced in leuco form google.com | Sodium hydrosulfite (dithionite) |
Mechanistic Differences in Substrate Interactions and Dyeing Performance
The mechanism of dyeing with sulfur dyes is a multi-step process involving the adsorption of the soluble leuco anion onto the fiber surface, followed by its diffusion into the amorphous regions of the cellulose (B213188).
Substrate Interaction : The affinity of the leuco sulfur dye for cellulosic fibers is attributed to physical forces rather than chemical bonds. The large, relatively linear molecules of the reduced dye are attracted to the cellulose polymer chains through van der Waals forces and hydrogen bonding. sunrisedyestuffs.com The presence of an electrolyte, such as sodium chloride, is often required during dyeing to help overcome the electrostatic repulsion between the anionic dye and the negatively charged surface of cotton in the alkaline bath, thereby promoting dye uptake. textilelearner.netwikipedia.org
Once inside the fiber, the leuco dye is oxidized. This step regenerates the original, large, water-insoluble pigment molecule. Because of its size, the dye becomes physically entrapped within the polymer matrix of the fiber. This entrapment is the primary reason for the characteristically good wash fastness of sulfur dyes. textilelearner.nettextilelearner.net
Dyeing Performance : The performance of sulfur dyes like this compound is a balance of several factors.
Fastness : They exhibit excellent wash fastness due to the physical entrapment of the large, insoluble dye molecule. blogspot.com Light fastness is generally moderate to good, particularly in dark shades. textilelearner.netyoutube.com However, their fastness to chlorine bleach is typically poor, as the hypochlorite (B82951) can attack the sulfur linkages and destroy the chromophore. wikipedia.orgblogspot.com
Levelness : Achieving a level, even dyeing depends on controlling the rate of dye absorption. This is managed by regulating the temperature, salt concentration, and the addition of the leuco dye.
Reproducibility : The complex and somewhat variable composition of sulfur dyes can make precise shade reproducibility a challenge. oaji.net The use of standardized pre-reduced liquid forms, like this compound, helps to improve consistency compared to dissolving powder dyes on-site.
| Performance Metric | Governing Mechanistic Factor | Comparison Across Sulfur Dye Derivatives |
|---|---|---|
| Affinity/Exhaustion | Van der Waals forces and hydrogen bonding between the leuco dye anion and cellulose. sunrisedyestuffs.com Influenced by molecular size and planarity. | Derivatives with larger, more linear aromatic backbones tend to show higher affinity. Over-reduction can decrease molecular size and lower affinity. oaji.net |
| Wash Fastness | Physical entrapment of the large, re-oxidized, insoluble dye molecule within the fiber matrix. textilelearner.nettextilelearner.net | Generally high across the class. Dyes that form larger aggregates or polymers upon oxidation exhibit superior wash fastness. |
| Chlorine Fastness | Susceptibility of the sulfide and disulfide linkages in the chromophore to oxidative attack by hypochlorite. | Consistently poor across nearly all sulfur dyes due to the presence of reactive sulfur bridges. wikipedia.org |
| Rubbing Fastness | Presence of un-diffused dye particles on the fiber surface, often due to incomplete solubilization or aggregation. | Can be problematic, especially in dark shades. Liquid or pre-reduced dyes (leuco forms) often provide better results than poorly dissolved powder dyes. wikipedia.org |
Future Research Directions and Innovations in Leuco Sulfur Green 36 Chemistry
Exploration of Advanced Catalytic Systems for Redox Conversions
The application of sulfur dyes like Leuco Sulfur Green 36 relies on a redox mechanism. The insoluble dye is first reduced to its water-soluble "leuco" form, which can then be applied to a substrate. Subsequent oxidation regenerates the insoluble, colored form of the dye. wikipedia.org Traditionally, sodium sulfide (B99878) is used as the reducing agent, which poses significant environmental challenges due to the release of toxic hydrogen sulfide gas and the high sulfide content in wastewater. cgu.edu.twresearchgate.net
Future research is actively exploring advanced catalytic systems to replace conventional reducing and oxidizing agents, aiming for more sustainable and efficient redox conversions of leuco sulfur dyes.
Catalytic Reduction:
Catalytic Hydrogenation: The use of hydrogen gas in the presence of a catalyst, such as palladium, offers a clean and efficient method for the reduction of sulfur dyes to their leuco form. cnr.it This process generates water as the only byproduct, significantly reducing the environmental impact.
Electrochemical Reduction: Electrochemical methods can be employed to reduce sulfur dyes in a controlled manner, avoiding the need for chemical reducing agents. wikipedia.org This approach offers the potential for a closed-loop system where the reducing equivalents are generated in situ.
Catalytic Oxidation:
Enzymatic Oxidation: Oxidoreductases, such as laccases, can catalyze the re-oxidation of the leuco form of sulfur dyes using air as the oxidant. researchgate.net This avoids the use of harsh chemical oxidizing agents and produces water as the primary byproduct.
Photocatalytic Oxidation: Semiconductor photocatalysts could be employed to facilitate the oxidation of the leuco dye upon exposure to light, offering a clean and energy-efficient method for color development.
Table 2: Advanced Catalytic Systems for Redox Conversions of Leuco Sulfur Dyes
| Catalytic System | Redox Step | Advantages | Research Focus |
| Palladium on Carbon (Pd/C) | Reduction | High efficiency, clean process (water as byproduct) | Optimization of catalyst activity and stability for this compound |
| Electrochemical Cell | Reduction | No chemical reducing agents, potential for closed-loop systems | Development of efficient and durable electrode materials |
| Enzymes (e.g., Reductases) | Reduction | High specificity, mild reaction conditions, biodegradable | Screening and engineering of enzymes for specific leuco sulfur dyes |
| Enzymes (e.g., Laccases) | Oxidation | Use of air as oxidant, environmentally benign | Enhancing enzyme stability and activity under process conditions |
| Photocatalysts (e.g., TiO2) | Oxidation | Light-driven, clean and energy-efficient | Development of visible-light-active photocatalysts for dye oxidation |
Integration into Next-Generation Smart Materials and Nanosystems
The ability of leuco dyes to switch between a colored and a colorless state makes them ideal candidates for the development of "smart" materials that respond to external stimuli. wikipedia.org While the primary application of this compound has been in textiles, its unique chemical properties could be harnessed for a range of advanced applications in smart materials and nanosystems.
Thermochromic and Photochromic Materials:
Thermochromism: Leuco dyes are a key component in many thermochromic systems, where a color change is induced by a change in temperature. thermographics.comspotsee.io Research could explore the formulation of this compound into microcapsules with a suitable developer and solvent to create thermochromic inks, coatings, and plastics. srvcontrols.com
Photochromism: Certain leuco dyes exhibit photochromism, changing color upon exposure to light, particularly UV radiation. wikipedia.org Investigating the photochromic potential of this compound could lead to its use in light-responsive coatings, security inks, and optical data storage.
Nanosystems and Sensing:
Nanosensors: The optical properties of sulfur dyes can be sensitive to their local environment. The incorporation of this compound into nanoparticles could lead to the development of nanosensors for the detection of various analytes. etowndyes.com For instance, a change in the redox state of the dye, and thus its color, could be triggered by the presence of specific ions or molecules.
Drug Delivery: The encapsulation of this compound within nanocarriers could be explored for controlled release applications, where the release of a payload is triggered by a change in pH or redox potential, leading to a visible color change.
Table 3: Potential Applications of this compound in Smart Materials and Nanosystems
| Application Area | Underlying Principle | Potential Functionality |
| Smart Textiles | Thermochromism/Photochromism | Temperature- or light-responsive fabrics for fashion or safety |
| Intelligent Packaging | Thermochromism | Temperature indicators for food quality and safety |
| Security Printing | Photochromism/Thermochromism | Inks that appear or disappear under specific conditions |
| Environmental Sensing | Redox-sensitive color change | Nanosensors for the detection of pollutants |
| Biomedical Diagnostics | pH- or redox-responsive behavior | Colorimetric indicators for biological processes |
Interdisciplinary Research with Materials Science and Environmental Chemistry
The future development of this compound is intrinsically linked to interdisciplinary research that bridges the gap between chemistry, materials science, and environmental science. Addressing the environmental challenges associated with sulfur dyes while simultaneously unlocking new applications requires a collaborative approach.
Materials Science Perspectives:
Novel Formulations: Materials scientists can contribute to the development of new formulations of this compound, such as its encapsulation in polymers or incorporation into hybrid organic-inorganic materials, to enhance its stability and performance in smart material applications.
Advanced Textiles: Collaboration with textile scientists can lead to the development of more sustainable and efficient dyeing processes for this compound, as well as the creation of functional textiles with novel properties.
Environmental Chemistry Focus:
Wastewater Treatment: Environmental chemists are crucial in developing effective methods for the treatment of wastewater from sulfur dyeing processes. cgu.edu.tw This includes advanced oxidation processes, bioremediation, and adsorption techniques to remove residual dye and sulfide.
Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from its synthesis to its end-of-life, is necessary to identify and mitigate its environmental impact. This requires expertise in environmental chemistry and sustainable engineering.
Benign by Design: An interdisciplinary approach can guide the "benign by design" of new sulfur dyes, where environmental considerations are integrated into the molecular design process from the outset.
Table 4: Interdisciplinary Research Areas for this compound
| Discipline | Research Focus | Potential Outcomes |
| Materials Science | Encapsulation, Polymer composites, Hybrid materials | Enhanced stability, new functionalities, smart materials |
| Textile Science | Sustainable dyeing processes, Functional textiles | Reduced environmental impact, high-performance textiles |
| Environmental Chemistry | Advanced wastewater treatment, Biodegradation studies | Cleaner production, reduced pollution |
| Computational Chemistry | Molecular modeling of dye properties | Design of new dyes with improved performance and lower toxicity |
| Biotechnology | Enzymatic synthesis and degradation | Green manufacturing and remediation pathways |
Q & A
Q. What are the established synthesis protocols for Leuco Sulfur Green 36, and how do reaction parameters influence yield and purity?
this compound is synthesized via a sulfurization process involving precursors like p-aminophenol or p-nitrophenol with sodium sulfide under reflux conditions . Key parameters include temperature (optimal range: 120–150°C), sulfur stoichiometry, and reaction duration. Yield and purity are typically assessed using HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm structural integrity and quantify impurities . Researchers should document deviations in solvent choice (e.g., aqueous vs. organic media) and their impact on reaction efficiency.
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Spectroscopic methods : UV-Vis spectroscopy (absorption maxima in the 600–620 nm range for oxidized forms) and FT-IR (to confirm sulfur-bonding patterns).
- Chromatography : Reverse-phase HPLC with UV detection for purity assessment.
- Thermal analysis : TGA (Thermogravimetric Analysis) to evaluate stability under heating . Researchers must cross-validate results with literature data and provide raw spectral/thermal profiles in supplementary materials to ensure reproducibility .
Q. How does pH influence the stability and reactivity of this compound in aqueous systems?
Stability studies should be conducted across a pH gradient (e.g., pH 2–12) using buffered solutions. Spectrophotometric monitoring at timed intervals can track degradation (e.g., absorbance decay at λ_max). Redox behavior, particularly in acidic media, may lead to reductive cleavage of sulfur bonds, necessitating controlled storage conditions (pH 6–8, inert atmosphere) .
Advanced Research Questions
Q. What mechanistic insights explain the sulfurization process in this compound synthesis?
Advanced studies employ in situ Raman spectroscopy or DFT (Density Functional Theory) calculations to map sulfur-bond formation pathways. Key intermediates, such as polysulfide chains, can be trapped using low-temperature quenching and analyzed via MS (Mass Spectrometry). Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) require kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ³⁴S) to resolve .
Q. How can computational modeling optimize this compound’s electronic properties for photochemical applications?
TD-DFT (Time-Dependent DFT) simulations correlate molecular orbital configurations with experimental UV-Vis spectra. Researchers should validate models against experimental data (e.g., redox potentials from cyclic voltammetry) and explore substituent effects (e.g., electron-withdrawing groups) on absorption maxima .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. Single-crystal X-ray diffraction is definitive for structural elucidation. For dynamic systems (e.g., pH-dependent tautomers), variable-temperature NMR or 2D-COSY (Correlation Spectroscopy) can identify exchange processes .
Q. How do environmental factors affect the degradation pathways of this compound in ecological matrices?
Advanced studies use LC-MS/MS to identify degradation byproducts in soil/water systems under UV exposure or microbial activity. Ecotoxicity assays (e.g., Daphnia magna survival rates) quantify environmental impact. Data should be contextualized with OECD guidelines for chemical persistence .
Methodological Considerations
- Experimental Reproducibility : Document reaction conditions (e.g., stirring rate, inert gas flow) and raw data in supplementary files .
- Data Contradictions : Use statistical tools (e.g., PCA—Principal Component Analysis) to differentiate systematic errors from true variability .
- Ethical Reporting : Avoid selective data presentation; disclose all replicates and outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
